molecular formula C20H25N3O5 B3686191 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B3686191
M. Wt: 387.4 g/mol
InChI Key: BIAYWIAXTZZIMK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound that features a phenolic core substituted with methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps:

    Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of 2,6-dimethoxyphenol using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. The 3-nitrobenzyl chloride reacts with piperazine to form the 3-nitrophenylmethylpiperazine intermediate.

    Coupling Reaction: The final step involves coupling the phenolic core with the piperazine intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound’s interactions with biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the piperazine and nitrobenzyl groups, making it less complex and with different biological activity.

    4-(3-Nitrophenyl)piperazine: Contains the piperazine and nitrobenzyl groups but lacks the phenolic core, resulting in different pharmacological properties.

Uniqueness

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to its combination of a phenolic core with methoxy groups and a piperazine ring substituted with a nitrobenzyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-27-18-11-16(12-19(28-2)20(18)24)14-22-8-6-21(7-9-22)13-15-4-3-5-17(10-15)23(25)26/h3-5,10-12,24H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAYWIAXTZZIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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